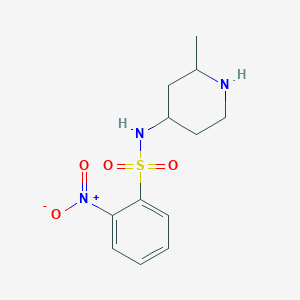

N-(2-Methylpiperidin-4-yl)-2-nitrobenzene-1-sulfonamide

Description

N-(2-Methylpiperidin-4-yl)-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a 2-nitrobenzenesulfonyl group linked to a 2-methylpiperidin-4-ylamine moiety. The compound’s structure combines a polar sulfonamide group with a nitroaromatic ring and a substituted piperidine, which may confer unique physicochemical and biological properties. Such compounds are often synthesized for their ability to interact with biological targets, such as enzymes or receptors, due to their hydrogen-bonding capacity and structural rigidity .

Properties

Molecular Formula |

C12H17N3O4S |

|---|---|

Molecular Weight |

299.35 g/mol |

IUPAC Name |

N-(2-methylpiperidin-4-yl)-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H17N3O4S/c1-9-8-10(6-7-13-9)14-20(18,19)12-5-3-2-4-11(12)15(16)17/h2-5,9-10,13-14H,6-8H2,1H3 |

InChI Key |

AQNXCJJIPLGKIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCN1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylpiperidin-4-yl)-2-nitrobenzene-1-sulfonamide typically involves multi-step reactions. One common method includes the reaction of 2-nitrobenzenesulfonyl chloride with 2-methylpiperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpiperidin-4-yl)-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Oxidation: m-Chloroperbenzoic acid in dichloromethane.

Major Products Formed

Reduction: N-(2-Methylpiperidin-4-yl)-2-aminobenzene-1-sulfonamide.

Substitution: Various N-substituted derivatives depending on the nucleophile used.

Oxidation: This compound N-oxide.

Scientific Research Applications

N-(2-Methylpiperidin-4-yl)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins, which could be useful in studying biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2-Methylpiperidin-4-yl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cell signaling and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related sulfonamide derivatives, emphasizing differences in substituents, synthetic pathways, and physicochemical properties.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Insights from Comparison

Structural Flexibility vs. Rigidity :

- The fluorinated compound () and azide derivative () exhibit high functional group diversity, enabling tailored interactions with biological targets. In contrast, the bromopyrimidine derivative () has a rigid heteroaromatic core, favoring selective binding to kinases or nucleic acids .

Synthetic Complexity :

- Fluorinated sulfonamides require multi-step synthesis involving silyl ethers and specialized purification (F-SPE), whereas azide derivatives are synthesized via straightforward substitution reactions .

Physicochemical Properties :

- The stereochemically pure compound () demonstrates the importance of chirality in drug design, with optical rotation data critical for quality control. The bromopyrimidine derivative’s high melting point (460–462 K) suggests thermal stability, advantageous for solid-state applications .

Biological Relevance :

- Piperidine- and pyrimidine-containing sulfonamides (e.g., ) are frequently explored as kinase inhibitors or antimicrobial agents due to their ability to mimic nucleotide structures .

Biological Activity

N-(2-Methylpiperidin-4-yl)-2-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C₁₂H₁₇N₃O₄S

- Molecular Weight : 299.35 g/mol

- CAS Number : 1830196-17-2

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity

-

Antimicrobial Properties

- The compound has demonstrated effectiveness against a variety of microbial strains, suggesting potential applications as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

-

Antiviral Activity

- Preliminary studies indicate that this compound may possess antiviral properties, potentially acting against viral replication processes .

-

Anti-inflammatory Effects

- The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation in preclinical models .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide moiety may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound may bind to various receptors, influencing their activity and downstream signaling pathways .

Table 1: Summary of Biological Activities

Case Study Example: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers found that the compound significantly inhibited the growth of colon cancer cells. The mechanism was linked to the activation of apoptotic pathways, as indicated by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic factors. This suggests a potential role for this compound in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.